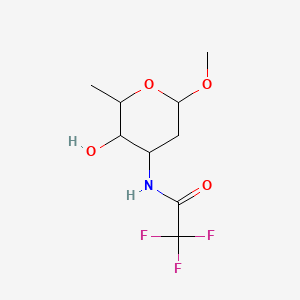
Methyl N-trifluoroacetyldaunosaminide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-trifluoroacetyldaunosaminide is a chemical compound with the molecular formula C9H14F3NO4 and a molecular weight of 257.21 g/mol . It is primarily used in proteomics research and serves as an intermediate in the production of daunorubicin, an anthracycline antibiotic used in the treatment of acute myeloid and lymphocytic leukemia.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-trifluoroacetyldaunosaminide is synthesized through a series of chemical reactions involving the trifluoroacetylation of daunorubicin intermediates. The reaction typically involves the use of trifluoroacetic anhydride and methanol under controlled conditions to achieve the desired product. The reaction conditions often include maintaining a low temperature and using a suitable solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to ensure the compound’s purity and consistency. The production is carried out in cleanroom environments to prevent contamination and to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Methyl N-trifluoroacetyldaunosaminide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl N-trifluoroacetyldaunosaminide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Serves as a precursor in the production of daunorubicin, an important chemotherapeutic agent.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of methyl N-trifluoroacetyldaunosaminide involves its role as an intermediate in the synthesis of daunorubicin. Daunorubicin exerts its effects by intercalating into DNA, thereby inhibiting the synthesis of nucleic acids and inducing apoptosis in cancer cells. The molecular targets include topoisomerase II, an enzyme critical for DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,6-trideoxy-3-(trifluoroacetamido)-L-lyxo-hexopyranoside
- Methyl 2,3,6-trideoxy-3-(trifluoroacetyl)amino-L-lyxo-hexopyranoside
Uniqueness
Methyl N-trifluoroacetyldaunosaminide is unique due to its specific trifluoroacetyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of daunorubicin and other related compounds.
Properties
CAS No. |
72402-69-8 |
|---|---|
Molecular Formula |
C9H14F3NO4 |
Molecular Weight |
257.21 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)acetamide |
InChI |
InChI=1S/C9H14F3NO4/c1-4-7(14)5(3-6(16-2)17-4)13-8(15)9(10,11)12/h4-7,14H,3H2,1-2H3,(H,13,15) |
InChI Key |
QRZHBFJQGCCEPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC)NC(=O)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


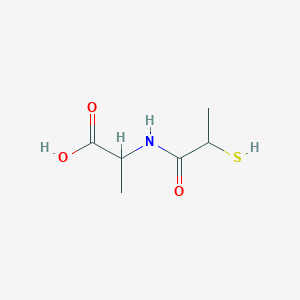
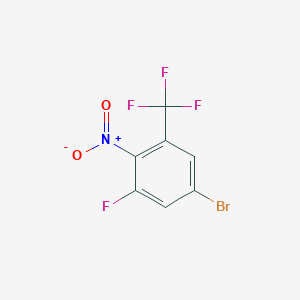

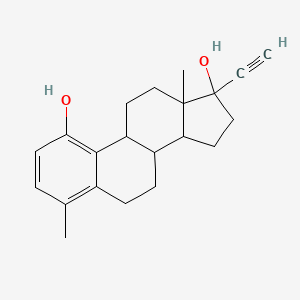
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}methanesulfonamide](/img/structure/B12290022.png)
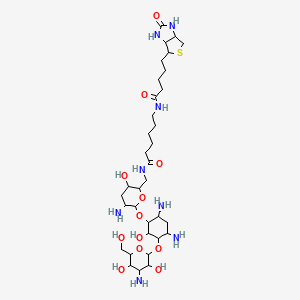
![(10R,13S)-10,13-dimethyl-16-methylidene-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12290030.png)

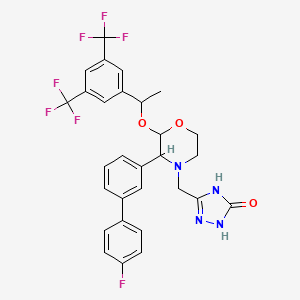
![2,2-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid](/img/structure/B12290048.png)
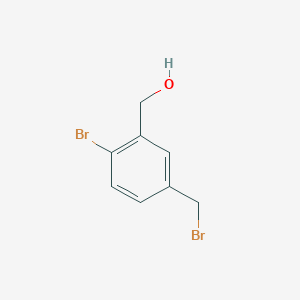

![5-(4-fluorophenyl)-1-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide](/img/structure/B12290053.png)
![2-[[5-(1H-indazol-5-yl)pyridin-3-yl]amino]-2-phenylethanol](/img/structure/B12290066.png)
